5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydropyridine core, introduction of the furan and thiazole rings, and the final functionalization with the cyano and carbamoyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-cyano-6-[cyano(4′-phenyl-1,3′-selenazol-2-yl)methyl]-4-(furan-2′-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate
- 2-[3-cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]malononitrile
Uniqueness
The uniqueness of 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-14-5-7-16(8-6-14)28-19(30)13-34-23-17(12-25)21(18-4-3-10-32-18)20(15(2)27-23)22(31)29-24-26-9-11-33-24/h3-11,21,27H,13H2,1-2H3,(H,28,30)(H,26,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJNSAOXSBPGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=NC=CS3)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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